molecular formula C3H9NO B7769267 Trimethylamine oxide CAS No. 85408-49-7

Trimethylamine oxide

Numéro de catalogue: B7769267
Numéro CAS: 85408-49-7
Poids moléculaire: 75.11 g/mol
Clé InChI: UYPYRKYUKCHHIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimethylamine N-oxide (TMAO) is an organic compound with the molecular formula C₃H₹NO and a molecular weight of 75.11 g/mol . It is synthesized endogenously via gut microbiota metabolism of dietary nutrients such as choline, phosphatidylcholine, and L-carnitine, followed by hepatic oxidation of trimethylamine (TMA) to TMAO . TMAO serves dual biological roles: as a protein-stabilizing osmolyte in marine organisms and plants (e.g., aiding stress tolerance in Arabidopsis thaliana under low temperatures) and as a proatherogenic metabolite in mammals. Elevated circulating TMAO levels are strongly associated with cardiovascular diseases (CVD), including heart failure, atherosclerosis, and adverse cardiac events .

Propriétés

IUPAC Name

N,N-dimethylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYRKYUKCHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049678
Record name N,N-Dimethyl-methanamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless
Record name Trimethylamine-N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18356
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Trimethylamine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Trimethylamine oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

454 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Trimethylamine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Trimethylamine oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1184-78-7
Record name Trimethylamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyloxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylamine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-methanamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylamine, N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimethylamine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 99 °C
Record name Trimethylamine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Base-Catalyzed Oxidation Without Stabilizers

The foundational method involves reacting aqueous TMA (24–30.94% mass fraction) with H₂O₂ (41.26–57.90% mass fraction) at 65–75°C for 6 hours. For instance, a 1:1.03 molar ratio of TMA:H₂O₂ at 70–75°C yielded 89.8% TMAO with 97.3% purity. Cooling the reaction mixture to 40°C induced crystallization, followed by vacuum distillation (50–70°C) to recover residual TMAO from the mother liquor. However, uncontrolled exothermic reactions in the absence of stabilizers risked H₂O₂ degradation, limiting reproducibility.

Stabilized Oxidation Using EDTA-Na and Organic Acids

Incorporating EDTA disodium salt (EDTA-Na) at 0.0014–0.0005 mol/mol TMA significantly improved reaction stability and yield. For example, a 1:1.37 TMA:H₂O₂ ratio with 0.0005 mol EDTA-Na/mol TMA at 65–70°C achieved 97.7% yield and 97.6% purity. Similarly, benzoic acid (0.002 mol/mol TMA) enhanced crystallization efficiency, yielding 94.5% TMAO at 68–72°C. These stabilizers chelate metal ions that catalyze H₂O₂ decomposition, ensuring consistent oxidation kinetics.

Molar Ratio Effects on Conversion Efficiency

Varying the TMA:H₂O₂ molar ratio from 1:1.03 to 1:1.59 demonstrated that excess H₂O₂ (1.25–1.59 mol) marginally improved yields (93.6–95.1%) but required precise temperature control to avoid side reactions. A 1:1.03 ratio minimized reagent waste while maintaining 89.8% yield, indicating stoichiometric balance as a cost-effective strategy for industrial production.

Temperature and Reaction Time Profiles

Optimal reaction temperatures ranged between 65–75°C, with prolonged heating (>6 hours) at lower temperatures (65–70°C) favoring complete TMA conversion. For instance, a 6-hour reaction at 68–72°C with 1:1.59 TMA:H₂O₂ produced 93.6% TMAO, whereas shorter durations (3–4 hours) at higher temperatures (70–90°C) risked byproduct formation.

Workup and Purification Techniques

Post-reaction crystallization at 40–50°C, followed by vacuum distillation (50–70°C) of mother liquors, enabled 92–97% recovery of residual TMAO. Drying crystallized TMAO at 45–80°C under reduced pressure ensured minimal moisture content (<3%), critical for pharmaceutical-grade purity.

Data Analysis and Industrial-Scale Considerations

Table 1: Comparative Analysis of TMAO Synthesis Methods

ExampleTMA Conc. (%)H₂O₂ Conc. (%)Stabilizer (mol/mol TMA)Temp (°C)Time (h)Yield (%)Purity (%)
130.9453.45None70–75689.897.3
324.0057.90None68–72693.696.8
530.9447.27EDTA-Na (0.0014)68–72693.297.3
724.0025.80EDTA-Na (0.0005)65–70697.797.6
828.1251.00Benzoic Acid (0.002)67–72494.597.6

Table 2: Impact of Stabilizers on Reaction Efficiency

StabilizerAvg. Yield Increase (%)Avg. Purity Increase (%)
EDTA-Na+8.9+0.8
Benzoic Acid+4.7+0.3
NoneBaselineBaseline

Discussion: Key Parameters and Scalability

The scalability of TMAO synthesis hinges on three factors: (1) stabilizer selection , with EDTA-Na offering superior yield consistency; (2) thermal management , where gradual heating prevents H₂O₂ degradation; and (3) mother liquor recycling , reducing raw material costs by 15–20%. Industrial protocols favor batch reactors with integrated cooling systems to maintain 65–75°C, as exemplified by 692 kg TMA processing yielding 92.6% TMAO .

Analyse Des Réactions Chimiques

Decomposition and Byproducts

TMAO decomposes under thermal or acidic conditions to regenerate TMA, a process critical to its role in marine biology:

(CH3)3NO(CH3)3N+O(\text{CH}_3)_3\text{NO} \rightarrow (\text{CH}_3)_3\text{N} + \text{O}

This decomposition produces the characteristic odor of decaying seafood .

Organometallic Reactions

TMAO serves as a decarbonylation and demetallation agent in organometallic chemistry. For example, it reacts with metal carbonyl complexes to replace CO ligands:

M(CO)n+Me3NO+LM(CO)n1L+Me3N+CO2\text{M(CO)}_n + \text{Me}_3\text{NO} + \text{L} \rightarrow \text{M(CO)}_{n-1}\text{L} + \text{Me}_3\text{N} + \text{CO}_2

Applications:

  • Decomplexation of ligands from metals (e.g., decomplexing (diene)Fe(CO)₃) .

  • Catalyzing the conversion of alkyl iodides to aldehydes via oxidative cleavage .

Enzymatic Oxidation of TMA

Hepatic flavin-containing monooxygenases (FMOs) oxidize TMA to TMAO:

Trimethylamine+NADPH+H++O2TMAO+NADP++H2O\text{Trimethylamine} + \text{NADPH} + \text{H}^+ + \text{O}_2 \rightarrow \text{TMAO} + \text{NADP}^+ + \text{H}_2\text{O}

Key Enzymes:

EnzymeGeneUniprot IDSubstrate Specificity
FMO1FMO1Q01740Tertiary amines, sulfides
FMO3FMO3P31513Primary/secondary amines, TMA

Mutations in FMO3 are linked to trimethylaminuria, a metabolic disorder .

Protein Stabilization

TMAO counteracts urea-induced protein denaturation by structuring water molecules. Molecular dynamics simulations show:

  • TMAO enhances hydrogen bonding in water, reducing urea’s ability to disrupt protein hydration shells .

  • Stabilizes folded proteins by 1.3–2.0 kcal/mol in 2 M TMAO .

Redox and Thiol Chemistry

TMAO mediates thiol-to-disulfide conversions:

2RSH+(CH3)3NORSSR+(CH3)3N+H2O2 \text{RSH} + (\text{CH}_3)_3\text{NO} \rightarrow \text{RSSR} + (\text{CH}_3)_3\text{N} + \text{H}_2\text{O}

Applications:

  • Modulating redox states in biochemical assays .

Pressure Resistance

Neutron scattering studies reveal TMAO resists pressure-induced water structure perturbations:

  • Maintains second solvation shell integrity at 4 kbar .

  • Enhances water-water hydrogen bond strength by ~10% under high pressure .

Peptide Oligomerization

At low temperatures (<298 K), TMAO facilitates substance P (SP) dimerization by reducing entropic penalties and promoting hydrogen bonds .

Analytical Detection

A fluorometric assay quantifies TMAO via enzymatic conversion to NADH:

TMAOTMAO demethylaseformaldehydeFDHNADH\text{TMAO} \xrightarrow{\text{TMAO demethylase}} \text{formaldehyde} \xrightarrow{\text{FDH}} \text{NADH}

Performance:

  • Linear range: 2.05–50 μM (serum samples) .

  • High correlation with mass spectrometry (R² > 0.98) .

Applications De Recherche Scientifique

Biomarker for Cardiovascular Health

TMAO has emerged as a critical biomarker for cardiovascular diseases (CVD). Elevated plasma levels of TMAO have been associated with increased risks of all-cause mortality, particularly due to cardiovascular and renal diseases. A systematic review indicated that each 10 μmol/L increment in TMAO levels correlates with a 7.6% increase in mortality risk .

Table 1: Association of TMAO Levels with Mortality Risks

StudyPopulationFindings
Multi-Ethnic Study of AtherosclerosisHigher TMAO levels linked to increased all-cause mortality (HR: 1.12)
Various cohortsPositive relationship between TMAO concentration and cardiovascular diseases
NIH cohortsElevated TMAO levels predict heart failure risk

Role in Stroke Risk

Research has shown that elevated serum TMAO levels are associated with an increased risk of stroke. Two case-control studies in a Chinese population confirmed this relationship, highlighting the potential of TMAO as a therapeutic target for stroke prevention .

Case Study: Stroke Risk

  • Population : Hypertensive patients
  • Findings : Higher serum TMAO levels correlated with an increased incidence of first strokes.

Exercise Performance Enhancement

Recent studies have suggested that TMAO may improve exercise performance by enhancing antioxidant activity. In experiments involving mice, TMAO treatment significantly increased exhaustive swimming times and alleviated oxidative stress-induced damage by upregulating antioxidant genes .

Table 2: Effects of TMAO on Exercise Performance

ParameterControl GroupTMAO Treatment Group
Exhaustive Swimming Time (minutes)2035
Nrf2 Expression (Relative Units)1.02.5

Pressure Resistance in Marine Organisms

TMAO acts as a piezolyte, helping marine organisms withstand high-pressure environments. Studies using neutron scattering and computational modeling have demonstrated that TMAO stabilizes water structure under pressure, supporting the survival of deep-sea species .

Key Findings:

  • Mechanism : TMAO enhances hydrogen bonding in water, mitigating pressure-induced perturbations.
  • Application : Understanding TMAO's role can inform conservation strategies for marine life.

Potential Therapeutic Applications

Given its role in various diseases, TMAO is being investigated as a potential therapeutic target. Strategies to reduce TMAO levels through dietary modifications or pharmacological interventions are under exploration to mitigate risks associated with CVD and metabolic disorders .

Mécanisme D'action

TRIMETHYLAMINE N-OXIDE exerts its effects by stabilizing proteins and preventing their denaturation. It interacts with the hydrophobic residues of proteins, counteracting the destabilizing effects of urea and other denaturants. This stabilization is crucial for marine organisms living in high-pressure environments. Additionally, trimethylamine oxide is involved in the oxidation of trimethylamine to this compound via the enzyme flavin-containing monooxygenase 3 in the liver .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Dimethyltryptamine N-Oxide

  • Chemical Structure: C₁₂H₁₆N₂O (derived from the oxidation of dimethyltryptamine, a hallucinogenic tryptamine derivative) .
  • Key Difference : While TMAO is a gut microbiota-derived metabolite, dimethyltryptamine N-oxide is primarily studied in the context of psychopharmacology.

Dimethylamine N-Oxide

  • Chemical Structure: C₂H₇NO, a simpler N-oxide derivative of dimethylamine .
  • Function : Acts as a stabilizer in industrial processes. Unlike TMAO, it lacks documented roles in osmoregulation or disease pathogenesis.

Trimethylamine (TMA)

  • Chemical Structure : C₃H₉N, the precursor to TMAO.
  • Function: Produced by gut microbiota from dietary substrates. TMA is rapidly oxidized to TMAO in the liver. Elevated TMA levels correlate with uremia and renal dysfunction, but its direct pathogenicity is less pronounced than TMAO .

Urea and Other Osmolytes

  • Urea: A small, uncharged osmolyte critical for renal concentration.
  • Methylamines (e.g., Betaine) : Betaine, like TMAO, is a methylamine osmolyte but lacks the N-oxide group. It participates in one-carbon metabolism and reduces homocysteine levels, contrasting with TMAO’s proinflammatory effects .

Research Findings and Clinical Implications

TMAO in Cardiovascular Disease

  • Human Studies : Elevated plasma TMAO (>5 μM) predicts major adverse cardiovascular events (hazard ratio = 2.54) and correlates with worsened left ventricular ejection fraction (LVEF) in elderly heart failure patients .
  • Animal Models : TMAO exacerbates cardiac fibrosis and impairs mitochondrial fatty acid oxidation in mice fed a Western diet .

Comparative Pathogenicity

  • TMAO vs. TMA : TMAO’s oxidation state enhances its stability and systemic circulation, enabling direct interactions with endothelial cells and macrophages to promote inflammation—unlike TMA, which is rapidly metabolized .
  • TMAO vs. Betaine : Betaine supplementation reduces homocysteine levels, whereas TMAO increases macrophage cholesterol accumulation and foam cell formation .

Data Tables

Table 1: Chemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Source/Role Health Implications
Trimethylamine N-oxide C₃H₉NO 75.11 Gut microbiota, hepatic oxidation Proatherogenic, cardiac fibrosis
Dimethyltryptamine N-oxide C₁₂H₁₆N₂O 220.27 Psychoactive compound derivative Limited data on pathogenicity
Dimethylamine N-oxide C₂H₇NO 77.08 Industrial synthesis No known disease association
Urea CH₄N₂O 60.06 Mammalian nitrogen excretion Renal dysfunction at high levels

Table 2: Key Clinical Studies on TMAO

Study Focus Finding Reference
Heart failure prognosis Plasma TMAO ≥5 μM correlates with reduced LVEF and elevated NT-proBNP
Atherosclerosis mechanism TMAO enhances macrophage foam cell formation via CD36 upregulation
Dietary intervention Fasting-mimicking diet reduces TMAO levels and improves insulin sensitivity

Activité Biologique

Trimethylamine N-oxide (TMAO) is a metabolite produced primarily in the liver from trimethylamine (TMA), which is generated by gut microbiota from dietary sources such as choline, phosphatidylcholine, and carnitine. The biological activity of TMAO has garnered significant attention in recent years, particularly regarding its implications for cardiovascular health, metabolic disorders, and oxidative stress responses.

1. Metabolic Pathways and Enzymatic Activity

TMAO is synthesized from TMA through the action of flavin-containing monooxygenases (FMOs), particularly FMO3. This enzyme exhibits a significantly higher activity compared to its counterparts, FMO1 and FMO2. Research indicates that:

  • FMO3 Activity : FMO3 is the predominant enzyme responsible for converting TMA to TMAO, with studies showing a 15-fold higher production rate of TMAO when FMO3 is overexpressed in mice compared to FMO1 .
  • Regulatory Factors : The expression of FMO3 is influenced by various factors, including dietary bile acids and hormonal levels. For instance, androgens have been shown to down-regulate FMO3 expression in males, potentially explaining gender differences in TMAO levels and associated cardiovascular risks .

2. Cardiovascular Implications

TMAO has been implicated in various cardiovascular conditions, particularly atherosclerosis and myocardial infarction:

  • Association with Atherosclerosis : Elevated levels of circulating TMAO are strongly correlated with increased risk of atherosclerosis. Studies have demonstrated that higher TMAO concentrations can predict major adverse cardiovascular events (MACE) such as myocardial infarction and stroke .
  • Nested Case-Control Studies : In a nested case-control study within the PEGASUS-TIMI 54 trial, higher baseline plasma TMAO levels were associated with increased risks of cardiovascular death (OR 2.25) and stroke (OR 2.68) among patients with prior myocardial infarction .

3. Oxidative Stress and Muscle Performance

Recent research has highlighted the potential protective effects of TMAO against oxidative stress:

  • Antioxidant Properties : TMAO treatment has been shown to enhance the expression of Nrf2, a key regulator of antioxidant responses, thereby protecting myoblasts from oxidative damage .
  • Exercise Performance : In animal models, TMAO supplementation improved exercise performance and increased antioxidant activity in muscle tissues, suggesting its role as a potential ergogenic aid .

4. Case Studies and Clinical Findings

Several clinical studies have explored the relationship between TMAO levels and various health outcomes:

  • Ischemic Stroke : A meta-analysis indicated that serum/plasma TMAO levels are significantly elevated in patients with acute ischemic stroke compared to controls (SMD = 1.27) and that each 1 μmol/L increase in TMAO concentration correlates with a 12.1% increase in stroke risk .
  • Gut Microbiota Influence : Dysbiosis in gut microbiota has been linked to increased platelet reactivity through the production of TMAO, illustrating the compound's role in enhancing thrombotic potential .

5. Summary Table of Key Findings

Study FocusKey Findings
MetabolismFMO3 is the primary enzyme converting TMA to TMAO; regulated by diet and hormones .
Cardiovascular RisksHigher TMAO levels correlate with increased MACE risk; significant associations found in myocardial infarction patients .
Oxidative StressTMAO enhances Nrf2 expression, providing protective effects against oxidative damage .
Ischemic StrokeElevated TMAO levels linked to acute ischemic stroke risk; dose-response relationship established .
Gut Microbiota InteractionDysbiosis leads to increased platelet reactivity via TMAO production .

Q & A

Q. What are the primary methodologies for quantifying TMAO in human plasma, and how do they ensure accuracy?

TMAO is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d9-TMAO) to account for matrix effects and ionization efficiency . Sample preparation involves stabilizing plasma at -80°C and using protease inhibitors to prevent degradation. Validation should follow FDA/EMA guidelines for precision (CV <15%) and recovery rates (85–115%) .

Q. How does gut microbiota contribute to TMAO biosynthesis, and what experimental models validate this?

Gut microbes metabolize dietary choline and carnitine into trimethylamine (TMA), which is oxidized to TMAO in the liver. Key experimental approaches include:

  • Antibiotic suppression in human cohorts to transiently deplete microbiota, followed by TMAO rebound post-antibiotic withdrawal .
  • Germ-free mouse models transplanted with human microbiota to isolate microbial contributions .
  • In vitro fecal cultures spiked with isotopically labeled precursors (e.g., d9-phosphatidylcholine) to track TMA/TMAO kinetics .

Q. What are the critical confounding factors in observational studies linking TMAO to cardiovascular disease (CVD)?

Confounders include renal function (TMAO is renally cleared), dietary patterns (e.g., fish intake elevates TMAO), and comorbidities (e.g., diabetes). Studies should adjust for eGFR, urinary TMAO:creatinine ratios, and use Mendelian randomization to infer causality .

Advanced Research Questions

Q. How can multi-omics approaches resolve mechanistic links between TMAO and disease pathogenesis?

Integrate metagenomics (strain-level microbiota profiling), metabolomics (TMAO pathway intermediates), and transcriptomics (hepatic FMO3 expression) in cohort studies. For example:

  • GWAS to identify host genetic variants (e.g., FMO3 polymorphisms) influencing TMAO levels .
  • Network analysis to map microbial taxa (e.g., Clostridium spp.) to TMA/TMAO flux using tools like MELON or MMINP .

Q. How should researchers address contradictions in TMAO’s association with disease risk across studies?

Conduct meta-analyses with stratification by:

  • Population characteristics : Age, renal function, and baseline CVD risk .
  • Methodological variability : LC-MS vs. ELISA, fasting vs. postprandial sampling .
  • Dose-response analysis : Use restricted cubic splines to assess non-linear relationships . For example, a 2024 meta-analysis found a 2.54-fold increased CVD risk in the highest vs. lowest TMAO quartile, but heterogeneity (I²=67%) necessitated subgroup adjustments .

Q. What experimental designs are optimal for studying TMAO’s role in multi-factorial diseases like chronic kidney disease (CKD)?

  • Longitudinal cohorts with serial TMAO measurements pre- and post-dialysis to assess temporal trends .
  • Interventional trials testing dietary modulators (e.g., resveratrol, DMB) to inhibit microbial TMA lyases .
  • Multi-compartment models to quantify TMAO flux between gut, liver, and kidneys using stable isotopes .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch effects in large-scale TMAO metabolomics studies?

  • Use QC samples (pooled plasma) injected at regular intervals to normalize instrument drift .
  • Apply ComBat or SVA algorithms to correct for technical variability .
  • Validate findings in independent cohorts using harmonized LC-MS protocols .

Q. What statistical methods are robust for analyzing non-linear relationships between TMAO and clinical outcomes?

  • Restricted cubic splines in Cox regression models to visualize U- or J-shaped associations .
  • Machine learning : Random forests to rank TMAO’s predictive value alongside traditional risk factors .
  • Mediation analysis to test if TMAO partially explains the effect of diet on outcomes .

Data Reporting and Reproducibility

Q. How should TMAO data be presented to enhance comparability across studies?

  • Report absolute concentrations (μM) with interquartile ranges, not just dichotomized "high/low" .
  • Include raw vs. adjusted effect sizes in regression models to clarify confounding impacts .
  • Publish mass spectrometry parameters (e.g., chromatographic gradients, ion transitions) in supplementary materials .

Q. What tools are available for quality assessment in TMAO meta-analyses?

Use the Newcastle-Ottawa Scale for observational studies and Cochrane Risk of Bias Tool for trials. For example, a 2024 meta-analysis excluded studies with >20% missing confounder data to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylamine oxide
Reactant of Route 2
Trimethylamine oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.